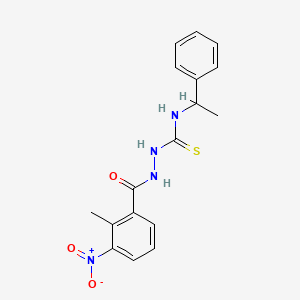
2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as MNPH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood. However, it is believed that 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to activate Nrf2, a transcription factor that regulates antioxidant response in cells.
Biochemical and Physiological Effects:
2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells and tissues. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells and tissues. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have low toxicity and does not have any known side effects. However, 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo studies. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide research. One area of interest is the development of more efficient synthesis methods that can yield higher purity and higher yield of 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide. Another area of interest is the development of novel formulations of 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide and its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is a chemical compound that has shown promising results in various studies for its potential use in scientific research. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has anti-inflammatory, antioxidant, and anti-tumor properties, and has been shown to modulate various signaling pathways involved in these processes. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide and its potential use in treating various diseases.
Scientific Research Applications
2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been tested in various in vitro and in vivo models, and has shown promising results in reducing inflammation and oxidative stress in cells and tissues. 2-(2-methyl-3-nitrobenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-[(2-methyl-3-nitrobenzoyl)amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-14(9-6-10-15(11)21(23)24)16(22)19-20-17(25)18-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,19,22)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPOAXXAJBNSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-3-nitrophenyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B4114596.png)

![1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114632.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide](/img/structure/B4114639.png)
![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4114647.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4114654.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4114664.png)
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114669.png)
![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![ethyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4114698.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4114705.png)